REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:21])[CH2:12][O:13]CC2C=CC=CC=2)=[CH:6][CH:5]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11](=[O:21])[CH2:12][OH:13])=[CH:8][CH:9]=1
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred under an atmosphere of hydrogen (4 Kg) for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the methanol distilled off
|
Type
|
CUSTOM
|
Details
|
The crude 13 can be purified in a suitable solvent
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC=C(C=C1)NC(CO)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |